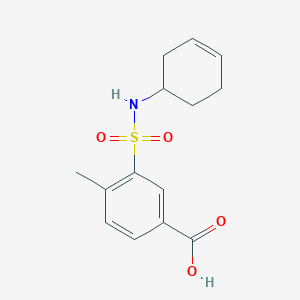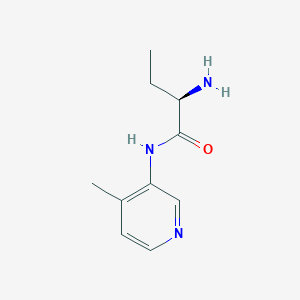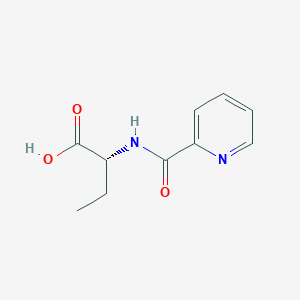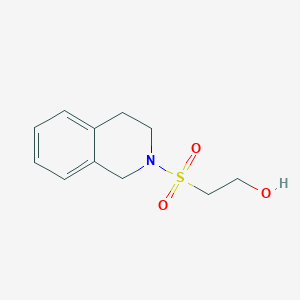![molecular formula C11H19N3OS B7581678 N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine](/img/structure/B7581678.png)
N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine, also known as MMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MMT is a synthetic molecule that belongs to the class of selective serotonin reuptake inhibitors (SSRIs), which are commonly used as antidepressants. However, MMT has shown promising results in various scientific studies for its unique properties that make it an ideal candidate for research purposes.
作用机制
N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine's mechanism of action involves the selective binding to SERT, which inhibits the reuptake of serotonin. This results in an increase in serotonin concentration in the synaptic cleft, which leads to an enhanced neurotransmission process. N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine has also been shown to have an allosteric effect on SERT, which further enhances its binding affinity.
Biochemical and Physiological Effects:
The use of N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine has shown significant biochemical and physiological effects in various scientific studies. N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine has been shown to increase serotonin levels in the brain, which can lead to improved mood and decreased anxiety. Additionally, N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine has been shown to have an impact on the regulation of circadian rhythms, which can have implications for the treatment of sleep disorders.
实验室实验的优点和局限性
One of the significant advantages of using N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine in lab experiments is its selectivity for SERT, which makes it an ideal candidate for studying the protein's function and regulation. Additionally, N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine has a high binding affinity, which ensures that the results obtained from experiments are reliable and accurate. However, one of the limitations of using N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine is its potential toxicity, which requires careful attention to dosage and administration.
未来方向
There are several future directions for the use of N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine in scientific research. One potential application is its use in the development of new antidepressants that target SERT. Additionally, N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine's potential impact on circadian rhythms may have implications for the treatment of sleep disorders. Further research is needed to fully understand the potential applications of N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine in scientific research.
Conclusion:
In conclusion, N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine, or N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine, is a synthetic molecule that has gained significant attention in the scientific community for its potential applications in research. N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine's unique properties make it an ideal candidate for studying the serotonin transporter and its regulation. While there are limitations to its use, N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine has shown promising results in various scientific studies and may have significant implications for the development of new treatments for mood disorders and sleep disorders.
合成方法
The synthesis of N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine involves a multistep process that requires careful attention to detail. The first step involves the preparation of the intermediate compound, 4-methyl-5-thiazolylmethyl chloride, which is then reacted with morpholine to form the final product, N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine. The synthesis process is complex and requires expertise in organic chemistry to ensure the purity and quality of the final product.
科学研究应用
N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine has been extensively studied for its potential applications in scientific research. One of the most significant applications of N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine is its use as a tool for studying the serotonin transporter (SERT), which is a protein that is responsible for the reuptake of serotonin in the brain. N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine binds selectively to SERT, making it an ideal candidate for studying the protein's function and regulation.
属性
IUPAC Name |
N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3OS/c1-10-11(16-9-13-10)8-12-2-3-14-4-6-15-7-5-14/h9,12H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCJGRXSTDCLEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CNCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7581620.png)
![Methyl 2-cyclopropyl-2-[[5-(dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B7581634.png)

![2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid](/img/structure/B7581641.png)

![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B7581649.png)
![2-[4-(Cyclohex-3-en-1-ylsulfamoyl)phenoxy]acetic acid](/img/structure/B7581652.png)


![1-[(4-methyl-1,3-thiazol-5-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid](/img/structure/B7581673.png)


![(2R)-2-[(4-cyanobenzoyl)amino]butanoic acid](/img/structure/B7581720.png)
![(2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B7581725.png)